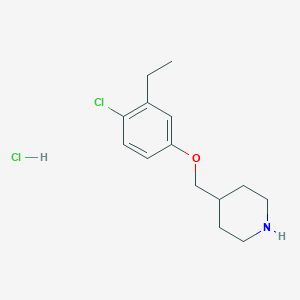

4-((4-Chloro-3-ethylphenoxy)methyl)piperidine hydrochloride

Description

Nomenclature and Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules. The name systematically describes the compound's structural elements, beginning with the piperidine ring as the parent structure and detailing the substitution pattern through standardized chemical naming protocols. Alternative nomenclature systems provide additional identification methods, including the simplified designation as 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride, which represents a commonly accepted variant in chemical literature. The compound's identification extends beyond traditional naming to include multiple recognized synonyms that facilitate cross-referencing in various chemical databases and research publications.

The International Union of Pure and Applied Chemistry naming system for this compound reflects the hierarchical approach to complex molecule nomenclature, where the piperidine ring serves as the foundational structure upon which substituent identification is built. The designation "4-((4-Chloro-3-ethylphenoxy)methyl)" precisely describes the substitution at the fourth position of the piperidine ring, indicating the attachment point and the complete structural identity of the substituent group. The phenoxy portion of the name identifies the oxygen-linked benzene ring system, while the numerical descriptors "4-Chloro-3-ethyl" specify the exact positions of the halogen and alkyl substituents on the aromatic ring. The "methyl" component indicates the single-carbon bridge connecting the phenoxy system to the piperidine ring, demonstrating the systematic approach to describing complex molecular architectures through standardized nomenclature protocols.

| Nomenclature System | Chemical Name |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Alternative International Union of Pure and Applied Chemistry Name | 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride |

| Index Name | Piperidine, 4-[(4-chloro-3-ethylphenoxy)methyl]-, hydrochloride |

| Simplified Name | 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidinehydrochloride |

The compound this compound is registered under Chemical Abstracts Service registry number 1219979-90-4, providing a unique identifier for this specific chemical entity in global chemical databases. This Chemical Abstracts Service number serves as the primary reference point for accessing comprehensive information about the compound across multiple chemical information systems and research platforms. The compound's presence in ChemSpider database is documented under identification number 25074542, further expanding its accessibility through specialized chemical information networks. Additional database registrations include the Molecular Design Limited number MFCD13560973, which facilitates identification within chemical inventory and procurement systems.

The Chemical Abstracts Service registry system represents the most comprehensive global database for chemical substance identification, and the assignment of number 1219979-90-4 to this compound ensures its unique identification among millions of registered chemical entities. This numerical identifier transcends language barriers and nomenclature variations, providing researchers worldwide with a consistent reference point for accessing information about this specific compound. The ChemSpider database registration expands the compound's digital presence, offering additional computational chemistry tools and cross-referencing capabilities that enhance research accessibility. The Molecular Design Limited numbering system serves practical laboratory needs, facilitating chemical inventory management and procurement processes across academic and industrial research environments.

| Database System | Identifier | Reference Code |

|---|---|---|

| Chemical Abstracts Service | 1219979-90-4 | Primary Registry Number |

| ChemSpider | 25074542 | Database Identification |

| Molecular Design Limited | MFCD13560973 | Inventory Reference |

| Tetrahedron Scientific | TS129001 | Catalog Number |

Historical Context and Discovery

The development of this compound represents part of the broader historical evolution of piperidine derivative chemistry that began in the mid-nineteenth century with the initial discovery of piperidine itself. The foundational work establishing piperidine chemistry traces back to 1850 when Scottish chemist Thomas Anderson first reported the isolation of piperidine, followed by independent confirmation in 1852 by French chemist Auguste Cahours. This early pioneering work laid the groundwork for the extensive development of piperidine derivatives that would follow over the subsequent century and a half. The systematic exploration of substituted piperidines gained momentum throughout the twentieth century as synthetic chemistry capabilities advanced and the pharmaceutical potential of these compounds became increasingly apparent.

The specific structural motif represented by this compound reflects modern synthetic chemistry approaches that emerged in the late twentieth and early twenty-first centuries. The compound's design demonstrates the sophisticated understanding of molecular architecture that has developed through decades of structure-activity relationship studies in medicinal chemistry and materials science. The incorporation of halogenated phenoxy substituents represents a common strategy in contemporary chemical design, where specific functional groups are introduced to modulate molecular properties and enhance desired characteristics. The historical context of this compound's development is intertwined with advances in synthetic methodology that have enabled the precise construction of complex molecular architectures with predetermined substituent patterns.

The evolution from Anderson and Cahours' initial piperidine discovery to the sophisticated derivatives exemplified by this compound illustrates the remarkable progress in synthetic organic chemistry over nearly two centuries. The early researchers could scarcely have envisioned the complex molecular structures that would eventually be constructed using piperidine as a foundational building block. The compound's development reflects the accumulated knowledge of generations of chemists who systematically explored the substitution patterns and functional group modifications possible within the piperidine framework. This historical progression demonstrates how fundamental discoveries in organic chemistry provide the foundation for increasingly sophisticated molecular designs that address contemporary research and development needs.

Position within Piperidine Derivative Classification

This compound occupies a specialized position within the broader classification of piperidine derivatives, representing a distinct subclass characterized by phenoxy-methyl substitution patterns. The compound belongs to the category of 4-substituted piperidines, where functional groups are attached to the fourth carbon of the six-membered saturated nitrogen heterocycle. Within this classification, the compound further represents the phenoxy-alkyl substituted subgroup, where aromatic ether linkages provide additional structural complexity and functional diversity. The specific chloro and ethyl substitution pattern on the phenoxy ring creates a unique subcategory that distinguishes this compound from other phenoxy-substituted piperidines.

The classification system for piperidine derivatives encompasses multiple levels of structural organization, with this compound representing a highly specific example within this hierarchical framework. The compound's position as a substituted piperidine places it within a family that includes numerous pharmaceutically active compounds and chemical intermediates. The phenoxy substitution pattern aligns the compound with other ether-linked piperidine derivatives that have demonstrated significant utility in medicinal chemistry applications. The presence of halogen and alkyl substituents on the aromatic ring further refines the compound's classification, positioning it among piperidine derivatives designed for specific electronic and steric properties.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Structure | Heterocyclic Amine | Piperidine Derivative |

| Substitution Pattern | 4-Substituted | Phenoxy-methyl Substituted |

| Aromatic Modifications | Halogenated Phenoxy | 4-Chloro-3-ethyl Substituted |

| Salt Form | Hydrochloride | Amine Salt |

The compound's classification within piperidine derivative chemistry reflects the systematic approach to organizing complex molecular structures based on their fundamental architectural features. This classification system enables researchers to identify structural relationships and predict potential properties based on known characteristics of related compounds within the same categories. The hierarchical organization from basic piperidine structure through specific substitution patterns provides a framework for understanding the compound's position within the broader context of nitrogen heterocycle chemistry. The classification also facilitates the identification of synthetic strategies and potential applications based on established knowledge about structurally related compounds.

Properties

IUPAC Name |

4-[(4-chloro-3-ethylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO.ClH/c1-2-12-9-13(3-4-14(12)15)17-10-11-5-7-16-8-6-11;/h3-4,9,11,16H,2,5-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMPDNAZKKEOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OCC2CCNCC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219979-90-4 | |

| Record name | Piperidine, 4-[(4-chloro-3-ethylphenoxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 4-((4-Chloro-3-ethylphenoxy)methyl)piperidine hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-ethylphenol with epichlorohydrin to form an intermediate, which is then reacted with piperidine under controlled conditions to yield the desired product. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-((4-Chloro-3-ethylphenoxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((4-Chloro-3-ethylphenoxy)methyl)piperidine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Chloro-3-ethylphenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and selected analogs:

Substituent Effects on Properties

- Chloro vs. Trifluoromethyl Groups : The chloro substituent in the target compound increases molecular weight and may enhance hydrophobicity compared to trifluoromethyl groups, which are strongly electron-withdrawing and can alter reactivity or metabolic stability .

- Ethyl vs. Isopropyl Groups: The ethyl group in the target compound (vs.

- Positional Isomerism : The 4-position substitution in the target compound versus the 3-position in its isomer (CAS 1220036-62-3) may lead to differences in spatial orientation, affecting interactions with biological targets .

Key Research Findings and Implications

Structural Flexibility : Piperidine derivatives exhibit tunable properties via substituent modification. For example, trifluoromethyl groups enhance metabolic stability in drug candidates, while chloro-ethyl groups balance lipophilicity and steric effects .

Isomer-Specific Activity : Positional isomerism (e.g., 3- vs. 4-substitution) can drastically alter biological activity, as seen in paroxetine analogs . This underscores the need for stereochemical analysis in the target compound’s evaluation.

Environmental and Safety Profiles : Most analogs, including the target compound, lack comprehensive ecotoxicological data, highlighting regulatory challenges for industrial or pharmaceutical use .

Biological Activity

4-((4-Chloro-3-ethylphenoxy)methyl)piperidine hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, leading to diverse biological activities. This article examines the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by its piperidine ring, which is substituted with a chloro and ethylphenoxy group. This structure contributes to its solubility and reactivity, making it a valuable building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent. The compound's mechanism of action likely involves disrupting bacterial cell wall synthesis or inhibiting critical enzymes necessary for bacterial growth.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could make it a candidate for treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes and leading to reduced inflammation or microbial growth.

- Receptor Modulation : It can bind to various receptors, altering their activity and influencing downstream signaling pathways.

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that the compound significantly inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges .

- Animal Models : In animal studies, administration of the compound resulted in reduced markers of inflammation in models of arthritis, indicating its potential utility in treating inflammatory conditions .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-((4-Chloro-3-ethylphenoxy)methyl)piperidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process involving nucleophilic substitution and subsequent hydrochloride salt formation. A general approach involves reacting 4-chloro-3-ethylphenol with a chloromethyl-piperidine precursor under alkaline conditions (e.g., using K₂CO₃ or triethylamine as a base) in a polar aprotic solvent like DMF or acetonitrile . Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of phenol to piperidine derivative), temperature (60–80°C), and reaction time (12–24 hours) .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity post-synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments.

- High-Performance Liquid Chromatography (HPLC) : ≥98% purity threshold with a C18 column and acetonitrile/water mobile phase.

- Melting Point Analysis : Compare observed melting points (e.g., 222–224°C for analogous piperidine HCl salts) to literature values .

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₀Cl₂NO) .

Q. What safety protocols are essential given limited toxicity data?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers under argon at –20°C to prevent hygroscopic degradation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of via hazardous waste protocols compliant with local regulations .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and stability under varying experimental conditions?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model reaction intermediates and transition states .

- Molecular Dynamics (MD) Simulations : Predict solubility in solvents like DMSO or ethanol by calculating Gibbs free energy of solvation.

- Software Tools : Schrödinger Suite or Gaussian for simulating degradation pathways under acidic/alkaline conditions .

Q. How to resolve contradictions in bioactivity data across experimental models?

- Methodological Answer :

- Dose-Response Curves : Compare EC₅₀ values across cell lines (e.g., HEK293 vs. CHO) to identify model-specific biases .

- Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data from independent studies, adjusting for variables like assay type (e.g., fluorescence vs. radiometric) .

- Theoretical Frameworks : Apply the Hill-Langmuir equation to assess receptor-binding discrepancies .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Scaffold Diversification : Synthesize analogs with substituent variations (e.g., replacing –Cl with –F or –CH₃) using parallel synthesis in 96-well plates .

- High-Throughput Screening (HTS) : Test derivatives against target receptors (e.g., GPCRs) with fluorescence polarization assays.

- Free-Wilson Analysis : Quantify contributions of specific functional groups (e.g., 4-chloro vs. 3-ethyl) to bioactivity using multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.